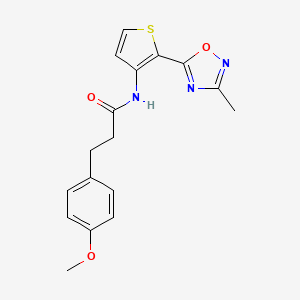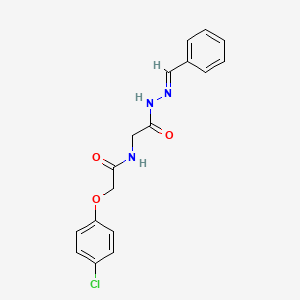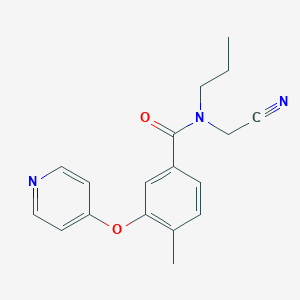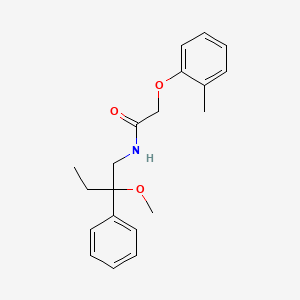
3-(4-methoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "3-(4-methoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)propanamide" is a novel derivative that falls within the broader category of compounds with potential antioxidant and anticancer activities. These compounds are characterized by the presence of a 3-[(4-methoxyphenyl)amino]propanehydrazide moiety, which has been modified to include various substituents such as semicarbazide, thiosemicarbazide, and thiophenyltriazole, among others . The compound of interest, although not explicitly mentioned in the provided papers, is likely to possess similar properties due to the structural similarities with the compounds studied.
Synthesis Analysis
The synthesis of related compounds involves the attachment of various moieties to the 3-[(4-methoxyphenyl)amino]propanehydrazide core. The molecular structures of these compounds were confirmed using spectroscopic methods such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . While the specific synthesis route for the compound is not detailed, it can be inferred that a similar approach would be used, involving the stepwise addition of the 3-methyl-1,2,4-oxadiazol-5-yl and thiophen-3-yl groups to the propanamide backbone.
Molecular Structure Analysis
The molecular structure of compounds in this category is confirmed through various spectroscopic techniques. The presence of the methoxyphenyl group contributes to the electron-donating properties of the molecule, which may influence its reactivity and interaction with biological targets . The specific molecular interactions and conformation of "3-(4-methoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)propanamide" would require further analysis using similar spectroscopic methods to determine its precise structure.
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly discussed in the provided papers. However, the presence of the propanamide linkage and various substituents suggests that these molecules could undergo reactions typical of amides, such as hydrolysis, and could participate in further chemical modifications. The antioxidant activity of related compounds indicates that they may engage in redox reactions, particularly involving the scavenging of free radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in the study include their ability to act as antioxidants, with some derivatives showing greater antioxidant activity than ascorbic acid. The compounds were also tested for their anticancer activity, with certain derivatives demonstrating cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . The specific physical properties such as solubility, melting point, and stability of "3-(4-methoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)propanamide" would need to be determined experimentally.
Relevant Case Studies
The most relevant case study from the provided papers is the testing of the synthesized compounds for their antioxidant and anticancer activities. The study found that some derivatives had significant activity against cancer cell lines, with one compound being particularly effective against glioblastoma cells . Although the compound of interest is not directly studied, the findings suggest that it may also possess similar biological activities due to structural similarities.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-18-17(23-20-11)16-14(9-10-24-16)19-15(21)8-5-12-3-6-13(22-2)7-4-12/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBFUCKVWFUPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)


![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)




